![molecular formula C11H19N B6223223 1-azadispiro[3.1.5^{6}.1^{4}]dodecane CAS No. 2768327-48-4](/img/new.no-structure.jpg)
1-azadispiro[3.1.5^{6}.1^{4}]dodecane
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Overview
Description
1-azadispiro[3.1.5{6}.1{4}]dodecane is a unique organic compound characterized by its spirocyclic structure. This compound is part of the azadispiro family, which is known for its distinctive arrangement of nitrogen atoms within a spirocyclic framework. The molecular formula of 1-azadispiro[3.1.5{6}.1{4}]dodecane is C11H19N, and it has a molecular weight of 165.28 g/mol.
Preparation Methods
The synthesis of 1-azadispiro[3.1.5{6}.1{4}]dodecane typically involves multiple steps, including condensation, reduction, and cyclization reactions. One common synthetic route involves the condensation of a suitable precursor with a dibromoalkane, followed by reduction and cyclization to form the spirocyclic structure. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-azadispiro[3.1.5{6}.1{4}]dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-azadispiro[3.1.5{6}.1{4}]dodecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-azadispiro[3.1.5{6}.1{4}]dodecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-azadispiro[3.1.5{6}.1{4}]dodecane can be compared with other spirocyclic compounds, such as:
- 1-azadispiro[3.1.3{6}.1{4}]decane : This compound has a similar spirocyclic structure but with different ring sizes, leading to different chemical properties and reactivity .
- 2-azadispiro[3.1.3{6}.1{4}]decane : Another related compound with variations in the spirocyclic framework, affecting its biological activity and applications .
The uniqueness of 1-azadispiro[3.1.5{6}.1{4}]dodecane lies in its specific ring sizes and the presence of a nitrogen atom, which confer distinct chemical and biological properties.
Properties
CAS No. |
2768327-48-4 |
---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.3 |
Purity |
95 |
Origin of Product |
United States |
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